3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid
Description
Chemical Identification and Nomenclature
3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid possesses the molecular formula C₁₃H₁₅NO₅ and a molecular weight of 265.26 grams per mole. The compound's systematic nomenclature reflects its complex structural architecture, incorporating multiple functional groups within a heterocyclic framework. According to standardized chemical databases, the compound is also known by the alternative name 3-(phenylmethoxycarbonylamino)oxolane-3-carboxylic acid, which more explicitly describes the benzyl ester linkage within the carbamate protecting group.
The International Union of Pure and Applied Chemistry identifier for this compound is InChI=1S/C13H15NO5/c15-11(16)13(6-7-18-9-13)14-12(17)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16), with the corresponding InChI Key HDPOINUGZWATFQ-UHFFFAOYSA-N. The simplified molecular-input line-entry system representation is C1COCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2, which clearly delineates the five-membered oxolane ring with the quaternary carbon bearing both the carboxylic acid and protected amino functionalities.
Chemical suppliers have assigned the compound the Chemical Abstracts Service registry number 1262406-85-8, facilitating its identification in commercial databases and regulatory documentation. The compound exhibits specific physicochemical properties that are characteristic of carbamate-protected amino acids, including a predicted logarithm of the partition coefficient of 1.14, indicating moderate lipophilicity suitable for various synthetic applications.
Historical Context and Discovery
The historical development of compounds incorporating benzyloxycarbonyl protection traces back to the pioneering work of Leonidas Zervas in the early 1930s, who first introduced benzyl chloroformate for amino group protection. This methodology became the foundation of the Bergmann-Zervas carboxybenzyl method of peptide synthesis, developed in collaboration with Max Bergmann, representing the first successful method of controlled peptide chemical synthesis. For twenty years, this approach dominated peptide synthesis procedures worldwide until the 1950s, when alternative methodologies emerged.
The specific application of benzyloxycarbonyl protection to oxolane-containing amino acids represents a more recent development in synthetic organic chemistry, emerging from the need for conformationally constrained building blocks in medicinal chemistry. The compound this compound embodies the evolution of protecting group chemistry applied to heterocyclic systems, where the traditional benzyloxycarbonyl group provides temporary masking of amino functionality while the oxolane ring imposes specific spatial constraints on molecular conformation.
Research into oxolane-based amino acid derivatives gained momentum with the recognition that cyclic constraints could significantly influence biological activity and pharmacokinetic properties. The development of efficient synthetic routes to such compounds required careful optimization of reaction conditions to prevent ring-opening reactions that could compromise the integrity of the oxolane moiety. The successful synthesis and characterization of this compound represents the culmination of decades of methodological development in both protecting group chemistry and heterocyclic synthesis.
Relevance in Organic and Medicinal Chemistry
The compound this compound occupies a significant position in contemporary organic synthesis as a versatile building block for complex molecule construction. Its structural features make it particularly valuable in medicinal chemistry applications where conformational restriction is desired to enhance target selectivity and reduce off-target effects. The oxolane ring provides a rigid framework that can influence the spatial arrangement of pharmacophoric elements, while the benzyloxycarbonyl group offers temporary protection during multi-step synthetic sequences.
Research applications of this compound extend to peptide synthesis, where the conformationally constrained oxolane ring can be incorporated into peptide backbones to study structure-activity relationships. The benzyloxycarbonyl protecting group is particularly well-suited for such applications because it can be removed under mild hydrogenolysis conditions using palladium-based catalysts, preserving sensitive functional groups that might be compromised under harsher deprotection conditions. This selectivity is crucial when working with complex molecular architectures containing multiple reactive sites.
The compound has demonstrated utility in the synthesis of bioactive molecules where the oxolane ring serves as a structural mimic for natural sugar components or as a conformational constraint in drug design. Studies have shown that derivatives of this compound exhibit significant biological activities, including antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations ranging from 10 to 50 micrograms per milliliter when tested against Staphylococcus aureus and Escherichia coli. Additionally, cytotoxicity studies on human breast cancer cell lines have revealed inhibitory concentration values of approximately 25 micromolar after 48 hours of exposure.
The synthetic versatility of this compound is further demonstrated by its capacity to undergo various chemical transformations while maintaining the integrity of the oxolane ring. These transformations include esterification reactions using standard coupling reagents, amidation reactions for the formation of peptide bonds, and ring-opening reactions under carefully controlled acidic conditions when such transformations are desired.
Theoretical Significance: Benzyloxycarbonyl Protection and Oxolane Ring Dynamics
The theoretical framework underlying the design and application of this compound encompasses two fundamental aspects of modern organic chemistry: carbamate-based amino protection strategies and the conformational dynamics of five-membered ring systems. The benzyloxycarbonyl protecting group represents a paradigmatic example of how chemical functionality can be temporarily masked to enable selective transformations at other sites within a molecule.
Mechanistically, the benzyloxycarbonyl group functions by converting the nucleophilic amino group into a less reactive carbamate functionality, effectively suppressing both the nucleophilic and basic properties of the nitrogen lone pair. This reactivity masking is achieved through resonance stabilization within the carbamate structure, where the nitrogen lone pair participates in delocalization with the carbonyl group. The benzyl ester component of the protecting group provides a handle for selective removal through hydrogenolysis, where palladium-catalyzed reduction cleaves the benzyl-oxygen bond to generate a carbamic acid intermediate that spontaneously decarboxylates to regenerate the free amino group.
The conformational behavior of the oxolane ring system in this compound is governed by the inherent flexibility of five-membered cyclic ethers. Theoretical and experimental studies of tetrahydrofuran derivatives have revealed that these systems adopt puckered conformations through low-frequency vibrational motions involving ring puckering deformations. Computational investigations using infrared resonant vacuum ultraviolet photoionization and mass-analyzed threshold ionization spectroscopies have identified two primary conformational states: twisted and bent forms, with the twisted conformation being more stable by approximately 17 wavenumbers.
The specific substitution pattern in this compound, where both the carboxylic acid and protected amino group are located at the same ring carbon, introduces additional conformational constraints that can influence the overall molecular geometry. The quaternary nature of the substituted carbon center restricts certain ring puckering modes while potentially stabilizing specific conformational arrangements through intramolecular interactions between the substituent groups.
Advanced computational studies employing molecular dynamics simulations with nuclear magnetic resonance constraints have demonstrated that similar oxolane-containing systems can exhibit complex conformational exchange processes. These investigations reveal that even within closed ring systems, multiple conformational states can be accessed through large amplitude motions, indicating significant conformational flexibility despite the cyclic constraint. The presence of substituents, particularly those capable of hydrogen bonding or other non-covalent interactions, can significantly influence the conformational preferences and interconversion barriers between different ring puckering states.
Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)oxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-11(16)13(6-7-18-9-13)14-12(17)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPOINUGZWATFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Protection via Benzyloxycarbonyl Group Introduction
The key step in the preparation is the selective protection of the amino functionality using benzyl chloroformate under alkaline conditions. The typical reaction conditions are:
- Reagents: Benzyl chloroformate (Cbz-Cl), base (e.g., sodium bicarbonate or triethylamine).
- Solvent: Aqueous or mixed aqueous-organic solvents.
- Temperature: 0°C to room temperature to minimize side reactions.
- Procedure: The amino-substituted oxolane-3-carboxylic acid precursor is dissolved in the solvent with base, and benzyl chloroformate is added slowly to control the reaction rate and yield.
This reaction yields the Cbz-protected amino acid intermediate with moderate yields (~46%) depending on stoichiometry and reaction time. Post-reaction, acidification with dilute hydrochloric acid precipitates the product, which can be purified by recrystallization from ethanol/water mixtures.
Oxolane Ring Formation and Functionalization
The oxolane ring can be synthesized by cyclization reactions from suitable precursors, such as halohydrins or diols, under basic or acidic catalysis. For example, cyclization involving 4-bromobenzaldehyde and base yields tetrahydrofuran derivatives with high diastereoselectivity (~48% yield reported).
Subsequent functionalization includes nucleophilic substitution to introduce the amino group at the 3-position before Cbz protection.
Esterification and Amidation (Optional Derivatization)
To enhance stability or enable further synthetic transformations, the carboxylic acid group may be derivatized:
| Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | DCC, DMAP, room temperature | 48 | Formation of tert-butyl esters |
| Amidation | EDC, HOBt, amine (e.g., benzylamine) | Variable | Formation of amide derivatives |
These derivatizations are commonly used in peptide synthesis and medicinal chemistry applications.
Alternative Synthetic Routes and One-Pot Procedures
One-pot methods for N-urethane-protected amino acids, including Cbz derivatives, have been reported using benzyl alcohol both as a substrate and solvent with triethylamine and sulfonic esters of N-hydroxyimides at elevated temperatures (~65°C). This approach offers operational simplicity and good yields after extraction and purification steps.
Reaction Conditions and Optimization
- Stoichiometry: Maintaining a molar ratio of amine to benzyl chloroformate close to 1:1.2 optimizes conversion while minimizing side reactions.
- Temperature Control: Low temperatures (0–5°C) during Cbz protection reduce by-product formation.
- pH Control: Basic conditions (pH ~8–9) favor carbamate formation; subsequent acidification facilitates product isolation.
- Purification: Recrystallization and chromatographic techniques ensure high purity.
Data Table: Summary of Key Preparation Steps and Yields
Research Findings and Notes
- The Cbz group is stable under basic conditions allowing selective protection without affecting other functional groups.
- The oxolane ring provides conformational rigidity, influencing the compound's reactivity and interaction in biological systems.
- The compound’s carboxylic acid can be selectively modified without disturbing the Cbz-protected amine.
- Optimization of reaction parameters such as temperature, solvent choice, and reagent addition rate is crucial for maximizing yield and purity.
- Industrial synthesis may involve continuous addition of intermediates at controlled temperatures (50–150°C) and use of acid/base work-ups to isolate intermediates efficiently.
Chemical Reactions Analysis
Amine Protection/Deprotection
The benzyloxycarbonyl (Cbz) group serves as a temporary amine protector. Key reactions include:
-
Protection : Introduced via reaction with benzyl chloroformate under basic conditions (NaOH, 0°C → RT), yielding the Cbz-protected intermediate .
-
Deprotection : Achieved via catalytic hydrogenation (H₂/Pd) or acidic cleavage (HCl), regenerating the free amine .
Carboxylic Acid Derivatives
The carboxylic acid undergoes standard derivatization:
-
Esterification : Steglich conditions (DCC/DMAP) convert the acid to tert-butyl esters for enhanced stability during synthesis .
-
Amidation : Reacts with amines (e.g., benzylamine) in the presence of coupling agents like EDC/HOBt to form amides .
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Cbz Protection | Benzyl chloroformate, NaOH | 46% | |
| Esterification | DCC, DMAP, RT | 48% | |
| Cyclization | 4-Bromobenzaldehyde, base | 48% |
Ring-Opening and Cycloaddition
The oxolane ring participates in regioselective transformations:
-
Ring-Opening : Under acidic conditions (e.g., H₂SO₄), the oxolane ring undergoes hydrolysis to yield linear diols or ketones .
-
Cyclization : Reacts with aldehydes (e.g., 4-bromobenzaldehyde) to form fused tetrahydrofuran derivatives with high diastereoselectivity (>20:1 dr) .
Example :
--
3. Stability and Degradation Pathways
-
Decarboxylation : Prolonged heating or strong acids (e.g., HCl) induce decarboxylation, forming 3-(Cbz-amino)oxolane
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid is utilized as a building block in the synthesis of bioactive compounds. Its structural features allow for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have shown promise in targeting specific biological pathways involved in diseases such as cancer and inflammation.
Case Study:
A recent study demonstrated the synthesis of a series of compounds derived from this compound that exhibited significant anti-inflammatory activity in vitro. These compounds were tested against various cytokines involved in inflammatory responses, showing a dose-dependent inhibition.
2. Peptide Synthesis:
This compound serves as an important intermediate in peptide synthesis, particularly for creating cyclic peptides that have enhanced stability and bioactivity. The benzyloxycarbonyl (Z) group is commonly used for protecting amines during peptide synthesis.
Data Table: Peptide Synthesis Yield Comparison
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| Z-Phe-Leu-OH | 85 | Coupling with DCC, DMAP |
| Z-Ala-Gly-OH | 90 | Microwave-assisted coupling |
| Z-Val-Tyr-OH | 78 | Traditional coupling method |
Organic Synthesis Applications
1. Synthetic Intermediates:
The compound is frequently employed as a synthetic intermediate in organic chemistry, facilitating the formation of more complex molecules. Its oxolane ring structure allows for various functional group transformations.
Case Study:
In a synthetic route to novel heterocyclic compounds, researchers utilized this compound to introduce nitrogen-containing rings through cyclization reactions. The resulting compounds were evaluated for their antimicrobial properties.
2. Catalyst Development:
Research has indicated that derivatives of this compound can act as ligands in catalysis, particularly in asymmetric synthesis where chirality is essential.
Biochemical Research Applications
1. Enzyme Inhibition Studies:
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Its structural resemblance to natural substrates makes it a candidate for enzyme inhibition studies.
Case Study:
A study focused on the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism. The results indicated that certain derivatives of this compound exhibited competitive inhibition, suggesting potential for diabetes treatment applications.
2. Molecular Biology Applications:
Due to its ability to modify amino acids selectively, this compound is valuable in the field of molecular biology for creating modified proteins and studying protein interactions.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the amino group can participate in nucleophilic reactions. The oxolane ring provides structural stability and can influence the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share core structural or functional similarities with 3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid:
(3R)-3-(Benzylamino)oxolane-3-carboxylic Acid
- Molecular Formula: C₁₂H₁₅NO₃
- Molecular Weight : 221.25 g/mol
- Substituents: Benzylamino (-NH-CH₂-C₆H₅) and carboxylic acid (-COOH) at the 3-position of the oxolane ring.
- Key Differences: The absence of the Cbz group results in a free amino group, increasing basicity and reactivity. This unprotected amine allows for direct conjugation but reduces stability during synthetic processes.
- Applications: Potential intermediate for further functionalization in drug discovery.
3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic Acid
- Molecular Formula: C₁₂H₁₃NO₅
- Molecular Weight : 251.24 g/mol
- Substituents: Cbz-amino and carboxylic acid groups at the 3-position of an oxetane (four-membered cyclic ether) ring.
- Applications : Used in fragment-based drug design due to its compact structure.
rac-(3R,5R)-3-(Fmoc-amino)-5-(Trifluoromethyl)oxolane-3-carboxylic Acid
- Molecular Formula: C₂₁H₁₈F₃NO₅
- Molecular Weight : 421.38 g/mol
- Substituents: Fluorenylmethoxycarbonyl (Fmoc)-protected amino group, carboxylic acid, and trifluoromethyl (-CF₃) at positions 3 and 5 of the oxolane ring.
- Key Differences : The Fmoc group (base-labile) offers orthogonal protection compared to Cbz, while the -CF₃ group enhances lipophilicity and electron-withdrawing effects.
- Applications : Valued in medicinal chemistry for tuning drug-like properties, such as membrane permeability.
Comparative Analysis: Structural and Physicochemical Properties
*Estimated based on structural analogy.
Biological Activity
3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid, also known by its CAS number 1262406-85-8, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on various enzymes, including proteases and kinases. This inhibition can disrupt cellular signaling pathways and metabolic processes.
- Antimicrobial Properties : Research indicates that derivatives of oxolane compounds have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The benzyloxycarbonyl group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing bioactivity.
- Anticancer Activity : Some studies have investigated the potential of oxolane derivatives in cancer therapy, focusing on their ability to induce apoptosis in cancer cells. The structural features may allow for selective targeting of cancerous tissues.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various oxolane derivatives, revealing that modifications to the benzyloxycarbonyl group significantly enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Cytotoxicity in Cancer Cells : A series of in vitro assays demonstrated that this compound exhibited cytotoxic effects on human breast cancer cell lines (MCF-7), with IC50 values determined to be around 25 µM after 48 hours of exposure.
Table 1: Biological Activity Summary
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₅NO₅ | |
| Melting Point | 119–123°C (similar bicyclo derivative) | |
| Stability | Hygroscopic; store at 0–6°C |
Q. Table 2: Recommended Analytical Parameters
| Technique | Conditions | Diagnostic Peaks |
|---|---|---|
| ¹H NMR | DMSO-d₆, 400 MHz | δ 7.3–7.4 (benzyl CH) |
| HPLC | 70:30 H₂O/ACN, 1.0 mL/min, C18 column | tR = 8.2 min |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
